(5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxybenzylidene group, and a thiazolotriazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-methoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolotriazole core. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated that it may possess antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is being explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and nanotechnology.
Mechanism of Action
The mechanism of action of (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-(4-chlorophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-fluorophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-methylphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
What sets (5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart from similar compounds is the presence of the bromophenyl group. This group imparts unique chemical and biological properties, such as enhanced reactivity in substitution reactions and potential bioactivity. The methoxybenzylidene group also contributes to its distinct characteristics, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H12BrN3O2S |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3O2S/c1-24-14-4-2-3-11(9-14)10-15-17(23)22-18(25-15)20-16(21-22)12-5-7-13(19)8-6-12/h2-10H,1H3/b15-10+ |
InChI Key |
WDUYWNKJFGYGFK-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
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